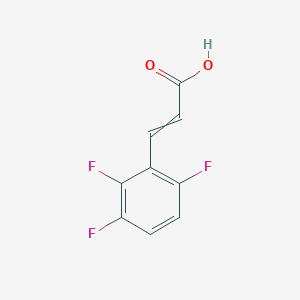

2,3,6-Trifluorocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,6-Trifluorocinnamic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Análisis De Reacciones Químicas

2,3,6-Trifluorocinnamic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Activities

2,3,6-Trifluorocinnamic acid and its derivatives have shown significant pharmacological activities. They are known to exhibit:

- Antimicrobial Activity : Various studies have reported that cinnamic acid derivatives possess antimicrobial properties against bacteria and fungi. The introduction of trifluoromethyl groups can enhance these properties by increasing lipophilicity and altering the electronic characteristics of the compounds .

- Anticancer Properties : Research indicates that fluorinated cinnamic acids can inhibit the growth of cancer cells. For instance, compounds with trifluoromethyl substitutions have been found to induce apoptosis in lung adenocarcinoma cells by disrupting cell cycle progression .

- Antidiabetic Effects : Some studies have highlighted the antihyperglycemic effects of certain cinnamic acid derivatives. This compound has been evaluated for its potential as a PPARγ agonist, which is crucial for glucose metabolism regulation .

Table 1: Pharmacological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Antidiabetic | PPARγ agonistic activity |

Agricultural Applications

Herbicidal Properties

The compound has been studied for its herbicidal properties, particularly against parasitic weeds such as Cuscuta campestris. The structure-activity relationship (SAR) studies indicate that certain derivatives can significantly inhibit the growth of this weed without harming the host crop .

Case Study: Inhibition of Cuscuta campestris

In a study evaluating various analogs of cinnamic acid, this compound was found to enhance growth inhibition compared to its parent compound. This suggests that fluorination may improve the efficacy of these compounds as natural herbicides .

Materials Science

Synthesis of Functional Polymers

Fluorinated compounds like this compound are valuable in materials science for synthesizing functional polymers. The introduction of fluorine atoms can significantly alter the thermal and mechanical properties of polymers.

Table 2: Properties of Polymers Synthesized from Fluorinated Cinnamic Acids

| Polymer Type | Property Change | Reference |

|---|---|---|

| Fluorinated Polymers | Improved thermal stability | |

| Biodegradable Polymers | Enhanced mechanical strength |

Environmental Applications

Biodegradation Studies

Studies on the biodegradation of fluorinated compounds indicate that certain bacterial strains can utilize this compound as a carbon source. This property is significant for bioremediation efforts aimed at reducing environmental contamination from fluorinated pollutants .

Mecanismo De Acción

The mechanism of action of 2,3,6-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. Understanding the molecular mechanisms is crucial for exploring its potential therapeutic applications.

Comparación Con Compuestos Similares

2,3,6-Trifluorocinnamic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound stands out due to its specific properties and applications. Some similar compounds include those listed in the PubChem database, which can be analyzed for their structural and functional similarities.

Actividad Biológica

2,3,6-Trifluorocinnamic acid is a derivative of cinnamic acid characterized by the presence of three fluorine atoms at the 2, 3, and 6 positions of the aromatic ring. This modification significantly alters its biological activity compared to its non-fluorinated counterparts. The compound has garnered attention due to its potential applications in pharmaceuticals and materials science, particularly for its antimicrobial, anti-inflammatory, and antioxidant properties.

The molecular formula of this compound is C₉H₅F₃O₂. The trifluoromethyl groups enhance the compound's lipophilicity and reactivity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. Its fluorinated structure enhances its ability to penetrate bacterial membranes, making it a promising candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit inflammatory pathways. It may interact with specific enzymes or receptors involved in inflammation, reducing the production of pro-inflammatory cytokines.

- Antioxidant Effects : Like other cinnamic acid derivatives, this compound exhibits antioxidant properties that can help mitigate oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the position of the trifluoromethyl groups. Research has indicated that:

- Positioning Matters : The arrangement of fluorine atoms affects lipophilicity and membrane permeability. For example, compounds with fluorine in ortho positions may show reduced activity due to steric hindrance compared to those with para substitutions .

- Comparison with Other Derivatives : In comparative studies with other trifluorinated cinnamic acids (e.g., 2,3,4-trifluorocinnamic acid), variations in biological activity were noted. These differences can be attributed to the unique electronic and steric effects of the trifluoromethyl groups.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant growth inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of non-fluorinated cinnamic acid derivatives .

- Anti-inflammatory Mechanism : In vitro assays revealed that treatment with this compound led to a decrease in TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Oxidative Stress Reduction : Research highlighted that this compound could scavenge free radicals effectively, thereby protecting cells from oxidative damage caused by reactive oxygen species (ROS) .

Comparative Analysis Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three fluorine substituents | Antimicrobial, anti-inflammatory, antioxidant |

| 2,3-Difluorocinnamic Acid | Two fluorine substituents | Moderate antimicrobial activity |

| Cinnamic Acid | No fluorine substituents | Basic structure; lower biological activity |

| 4-Trifluoromethylcinnamic Acid | One fluorine substituent | Stronger antimicrobial activity than non-fluorinated |

Propiedades

IUPAC Name |

3-(2,3,6-trifluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDUMMUGMYVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-12-2 |

Source

|

| Record name | 3-(2,3,6-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.